

Head-to-head comparison of PF-2771 and paclitaxel in vivo

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Compound of Interest

Compound Name: PF-2771

Cat. No.: B2525819

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Head-to-Head In Vivo Comparison: PF-2771 vs. Paclitaxel

This guide provides a detailed, data-driven comparison of the in vivo performance of **PF-2771** and paclitaxel, two anti-cancer agents with distinct mechanisms of action. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds.

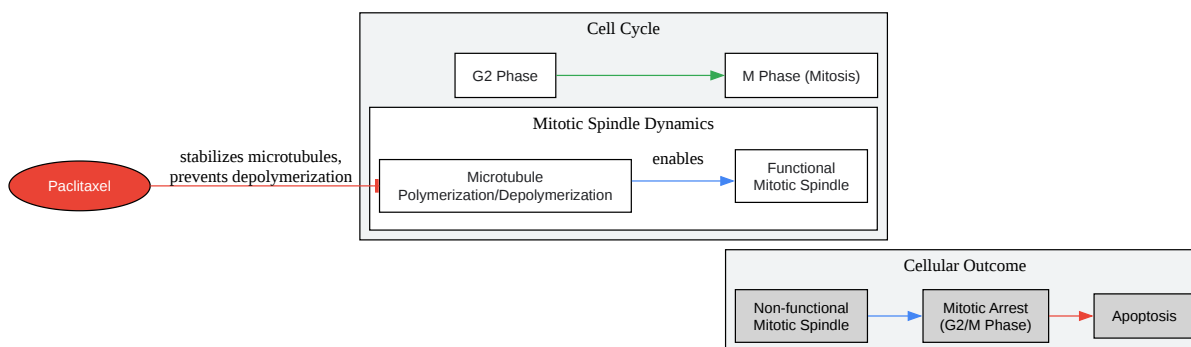
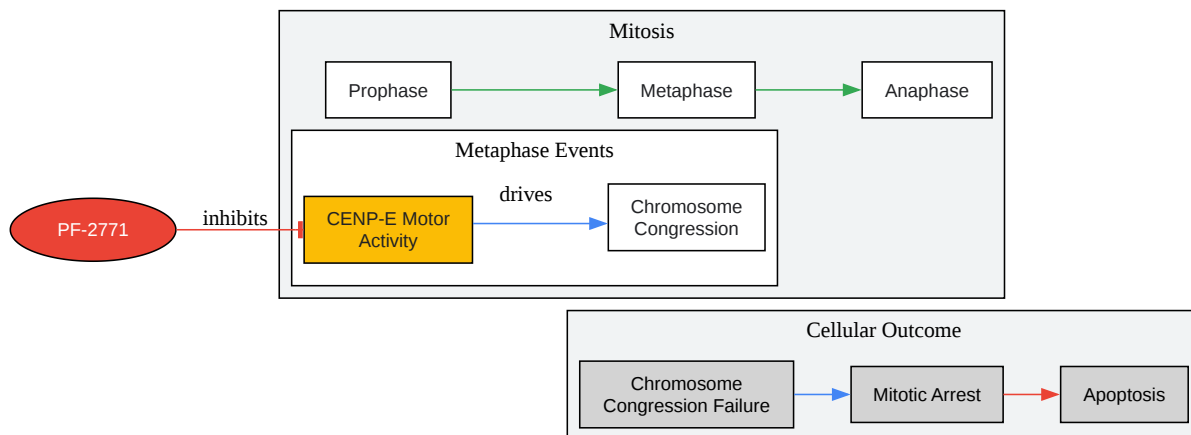
Mechanism of Action

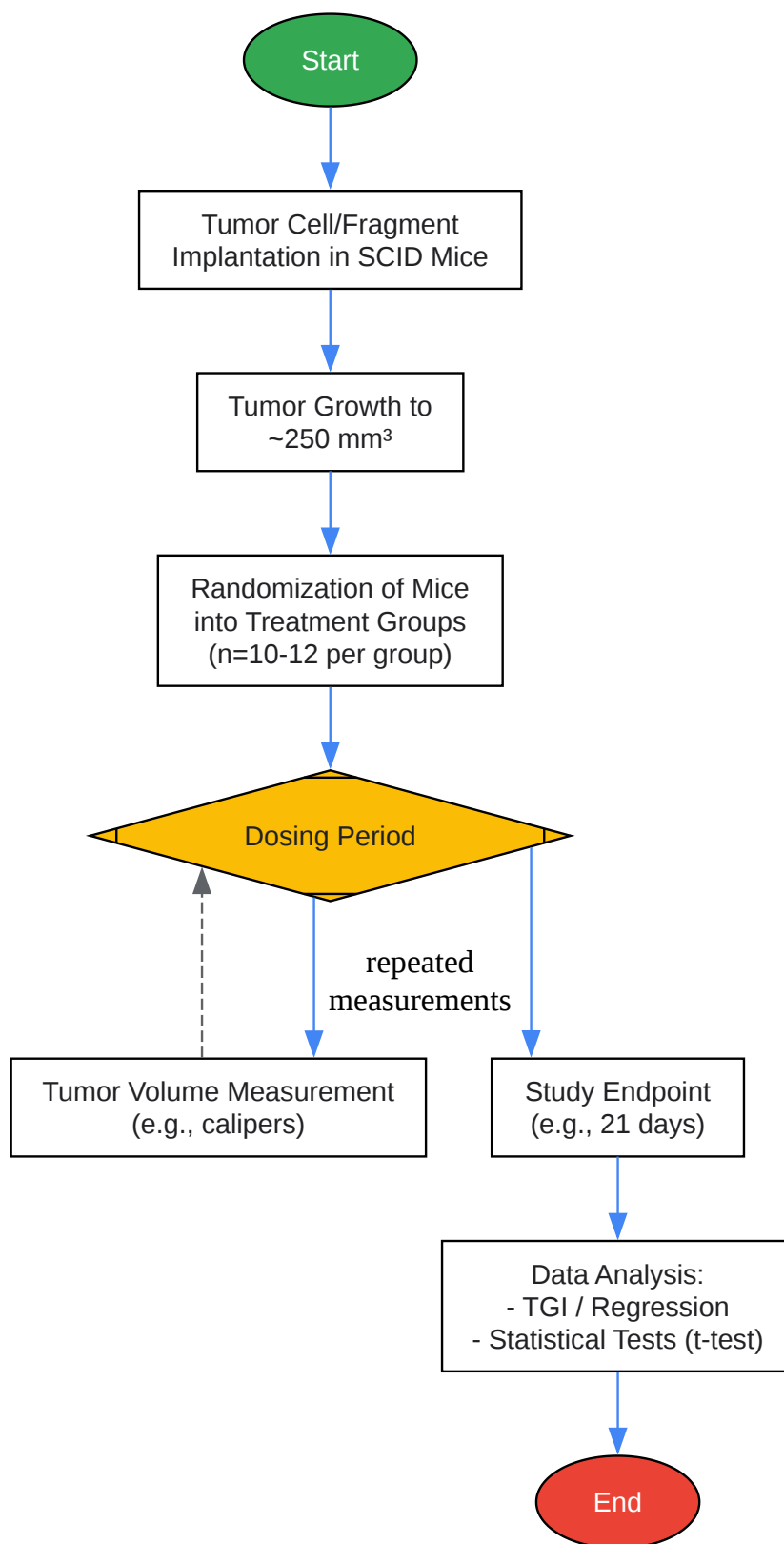
PF-2771 is a potent and selective inhibitor of Centromere Protein E (CENP-E), a kinesin motor protein essential for chromosome congression during mitosis.^{[1][2][3]} By inhibiting the ATPase motor activity of CENP-E, **PF-2771** disrupts the proper alignment of chromosomes at the metaphase plate, leading to mitotic arrest and subsequent cell death in cancer cells.^{[1][4]} This targeted mechanism suggests potential efficacy in tumors with high mitotic rates and chromosomal instability.

Paclitaxel, a member of the taxane family, operates by stabilizing microtubules.^{[5][6][7]} It binds to the β -tubulin subunit of microtubules, promoting their assembly and preventing depolymerization.^{[6][7][8]} This interference with the natural dynamics of the microtubule network disrupts the formation of a functional mitotic spindle, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis.^{[6][7]}

Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling pathways affected by **PF-2771** and paclitaxel.





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Phone: (601) 213-4426

Email: info@benchchem.com